molecular formula C9H10ClNO3 B7942291 4-Chloro-1-nitro-2-propoxybenzene

4-Chloro-1-nitro-2-propoxybenzene

Cat. No.: B7942291
M. Wt: 215.63 g/mol
InChI Key: HDMHSMYVKIWCGS-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-propoxybenzene typically involves the nitration of 4-chloro-2-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in polar solvents like ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzene derivatives with various nucleophiles replacing the chlorine atom.

    Reduction: 4-Chloro-1-amino-2-propoxybenzene.

    Oxidation: 4-Chloro-1-nitro-2-propoxybenzaldehyde or 4-Chloro-1-nitro-2-propoxybenzoic acid.

Mechanism of Action

The mechanism of action of 4-Chloro-1-nitro-2-propoxybenzene in chemical reactions involves the activation of the benzene ring by the nitro group, which makes it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex as an intermediate . The nitro group can also undergo reduction to form an amino group, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-nitrobenzene: Lacks the propoxy group, making it less versatile in certain chemical reactions.

    4-Nitro-2-propoxybenzene: Lacks the chlorine atom, affecting its reactivity towards nucleophilic substitution.

    1-Chloro-2-nitrobenzene: The positions of the substituents differ, leading to different chemical properties and reactivity.

Uniqueness

4-Chloro-1-nitro-2-propoxybenzene is unique due to the presence of both a chlorine atom and a propoxy group on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

4-chloro-1-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHSMYVKIWCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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